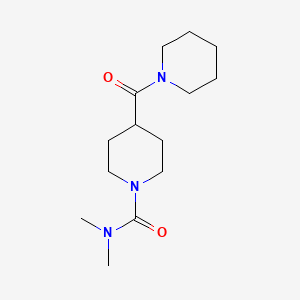![molecular formula C14H19NO3 B7506408 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7506408.png)
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone, also known as HPEM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. HPEM belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has also been found to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone in lab experiments is its well-established synthesis method. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone. One area of interest is its potential use as a treatment for neuropathic pain. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential direction for research is the development of new derivatives of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone with improved solubility and bioavailability. Finally, the potential use of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone in the treatment of psychiatric disorders, such as depression and anxiety, warrants further investigation.
Synthesemethoden
The synthesis of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone involves the reaction of 4-hydroxyphenylpiperidin-1-ylmethanone with methoxyacetic acid in the presence of a catalyst. The reaction yields 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone as a white crystalline powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit analgesic effects in animal models of pain, and has also been shown to have anti-inflammatory and antidepressant effects. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been investigated as a potential treatment for a range of conditions, including chronic pain, depression, and anxiety.
Eigenschaften
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-10-14(17)15-8-6-12(7-9-15)11-2-4-13(16)5-3-11/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYMEMGYWDFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)

![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)

![[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506403.png)
![[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506413.png)